

(4-Fluoro-3-nitrophenyl)methanamine CAS number and molecular weight

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Compound of Interest

Compound Name:	(4-Fluoro-3-nitrophenyl)methanamine
Cat. No.:	B1342181

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Technical Guide: (4-Fluoro-3-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(4-Fluoro-3-nitrophenyl)methanamine**, a key chemical intermediate in pharmaceutical research and organic synthesis. This document details the compound's physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications in drug discovery, particularly as a building block for biologically active molecules. Visual diagrams are provided to illustrate the synthetic workflow.

Compound Identification and Properties

(4-Fluoro-3-nitrophenyl)methanamine, also known as 4-fluoro-3-nitrobenzylamine, is a substituted benzylamine derivative. Its structure incorporates a fluorine atom and a nitro group on the phenyl ring, functionalities that are of significant interest in medicinal chemistry for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules.

Table 1: Physicochemical Data for **(4-Fluoro-3-nitrophenyl)methanamine**

Property	Value	Source
CAS Number	771581-73-8	[1]
Molecular Formula	C ₇ H ₇ FN ₂ O ₂	[1]
Molecular Weight	170.14 g/mol	[1]
Appearance	Yellow solid (for HCl salt)	[2]

Table 2: Physicochemical Data for **(4-Fluoro-3-nitrophenyl)methanamine** Hydrochloride

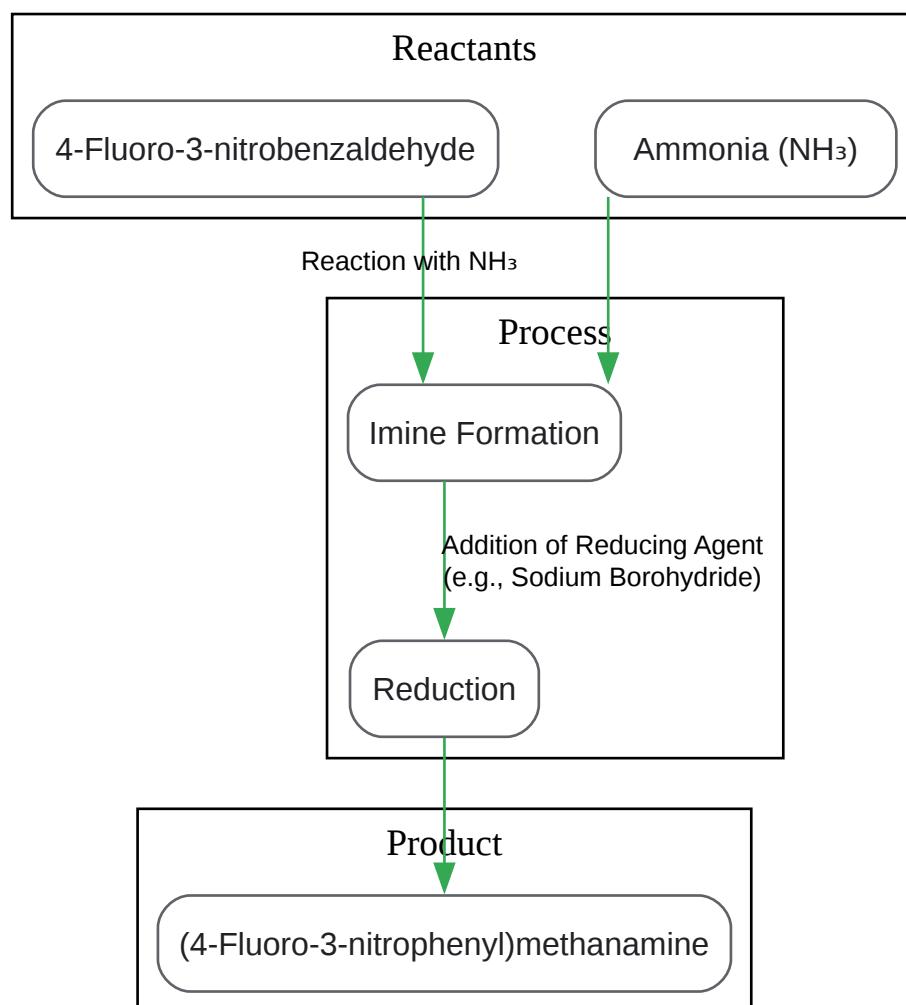
Property	Value	Source
Molecular Formula	C ₇ H ₇ FN ₂ O ₂ ·HCl	[2]
Molecular Weight	206.6 g/mol	[2]

Synthesis of **(4-Fluoro-3-nitrophenyl)methanamine**

While specific peer-reviewed synthetic protocols for **(4-Fluoro-3-nitrophenyl)methanamine** are not readily available in the public domain, a highly probable and widely utilized method is the reductive amination of the corresponding aldehyde, 4-fluoro-3-nitrobenzaldehyde. This common and efficient one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), followed by its in-situ reduction to the target benzylamine.

Proposed Synthetic Pathway: Reductive Amination

The synthesis initiates with the reaction of 4-fluoro-3-nitrobenzaldehyde with ammonia to form an intermediate imine. This imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield **(4-Fluoro-3-nitrophenyl)methanamine**.



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Caption: General synthesis pathway for **(4-Fluoro-3-nitrophenyl)methanamine**.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the reductive amination of substituted benzaldehydes.

Materials:

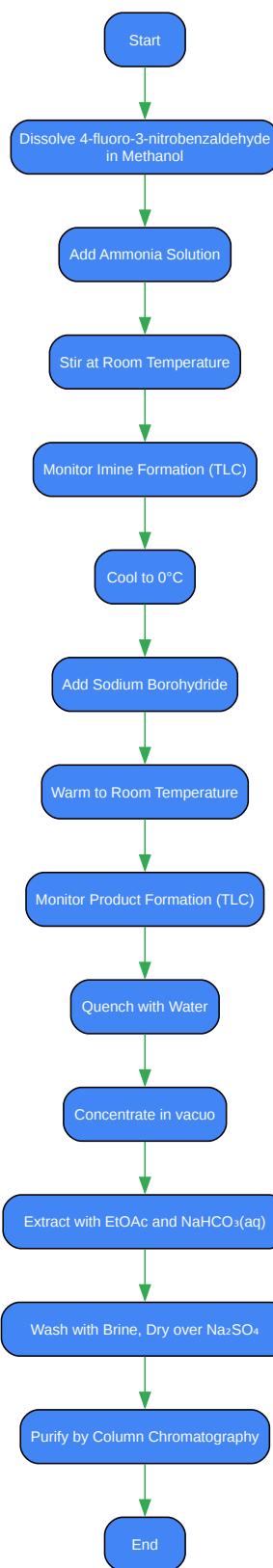
- 4-Fluoro-3-nitrobenzaldehyde
- Ammonia solution (e.g., 7N in methanol)

- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in methanol.
- Ammonia Addition: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) and continue stirring at room temperature.
- Reaction Monitoring: Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
- Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.
- Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
- Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add ethyl acetate and saturated aqueous sodium bicarbonate solution.
- Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude **(4-Fluoro-3-nitrophenyl)methanamine** can be purified by column chromatography on silica gel.

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Caption: Experimental workflow for the synthesis of **(4-Fluoro-3-nitrophenyl)methanamine**.

Applications in Drug Discovery and Development

(4-Fluoro-3-nitrophenyl)methanamine serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical applications. The presence of the reactive amine handle allows for a variety of subsequent chemical transformations, such as amide bond formation, sulfonamide synthesis, and further alkylations.

The fluoro and nitro substituents are of particular importance in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.^[3] The nitro group, while often a precursor to an amino group through reduction, can also be involved in specific interactions with biological targets. Nitroaromatic compounds have been investigated for a range of biological activities.^[4]

This compound is a key intermediate for the synthesis of various pharmaceuticals, with potential applications in developing treatments for neurological disorders.^[2] Its structural motifs are found in molecules designed as kinase inhibitors and other targeted therapies. The 7-azaindole scaffold, for instance, which is a privileged structure in kinase inhibitor design, can be synthesized using precursors with similar functionalities.^[5]

Conclusion

(4-Fluoro-3-nitrophenyl)methanamine is a chemical intermediate with significant potential for researchers and scientists in the field of drug development. Its synthesis, achievable through established methods like reductive amination, provides access to a versatile scaffold for the creation of novel, biologically active compounds. The strategic incorporation of fluorine and a nitro group offers opportunities to fine-tune the properties of lead compounds in the pursuit of more effective and safer therapeutics.

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